N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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Overview
Description
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic compound that features a unique structure combining adamantane and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Adamantyl Pyrazole Intermediate: The adamantyl group is introduced to the pyrazole ring through a reaction between 1-adamantylamine and 3-chloropyrazole under basic conditions.
Nitration of Pyrazole: The 4-nitro-1H-pyrazole moiety is synthesized by nitrating pyrazole using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves coupling the adamantyl pyrazole intermediate with the nitropyrazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole rings can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-amino-1H-pyrazol-1-yl}acetamide
Substitution: Various substituted pyrazole derivatives
Hydrolysis: 1-(1-adamantyl)-1H-pyrazol-3-ylamine and 4-nitro-1H-pyrazole-1-acetic acid
Scientific Research Applications
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: The compound’s adamantane moiety imparts rigidity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity, facilitating the compound’s entry into cells. Once inside, the pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
- 1-adamantyl-3-pyridyl-prop-2-en-1-one
Uniqueness
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE stands out due to its dual pyrazole rings, which provide additional sites for chemical modification and potential biological activity. The combination of adamantane and pyrazole moieties offers a unique structural framework that can be exploited for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H22N6O3 |
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Molecular Weight |
370.4g/mol |
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C18H22N6O3/c25-17(11-22-10-15(9-19-22)24(26)27)20-16-1-2-23(21-16)18-6-12-3-13(7-18)5-14(4-12)8-18/h1-2,9-10,12-14H,3-8,11H2,(H,20,21,25) |
InChI Key |
DIEAZPWXGZYEBL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)CN5C=C(C=N5)[N+](=O)[O-] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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